5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole
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Overview
Description
5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 3,4-dichlorobenzenethiol with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as iodine or bromine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid to facilitate the formation of the thiadiazole ring .
Chemical Reactions Analysis
5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: It exhibits significant antimicrobial, antifungal, and anticancer activities.
Agriculture: It has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. In medicinal applications, it is believed to inhibit key enzymes and proteins involved in the growth and proliferation of pathogens and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole can be compared with other thiadiazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound has similar antimicrobial properties but differs in its substitution pattern on the phenyl ring.
1,3,4-Thiadiazole-2-thiol: Known for its antifungal and antibacterial activities, this compound has a thiol group that enhances its reactivity.
2,5-Dichlorophenyl)-1,3,4-thiadiazole: This derivative is used in agricultural applications due to its herbicidal properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWLRLGSFKWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CN=NS2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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